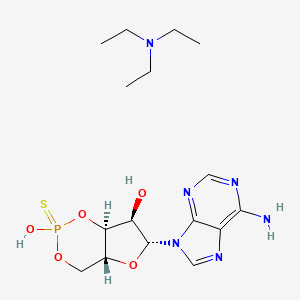
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound is characterized by the presence of a glycinonitrile group attached to a 4-methyl-2-pyridyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) typically involves the reaction of 4-methyl-2-pyridine with glycinonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the glycinonitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) include:
- Glycinonitrile, N-(2-pyridyl)-
- Glycinonitrile, N-(3-pyridyl)-
- Glycinonitrile, N-(4-methylphenyl)-
Uniqueness
What sets Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) apart from these similar compounds is the presence of the 4-methyl-2-pyridyl group, which imparts unique chemical properties and reactivity. This structural difference can influence its behavior in chemical reactions and its applications in various fields .
Properties
CAS No. |
117890-30-9 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.181 |
IUPAC Name |
2-[(4-methylpyridin-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,5H2,1H3,(H,10,11) |
InChI Key |
UDPMJVKAMOGKER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NCC#N |
Synonyms |
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)




